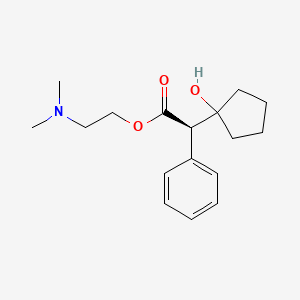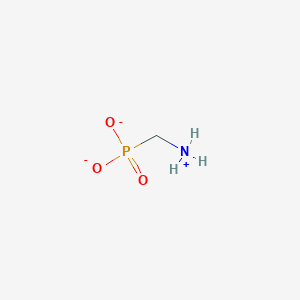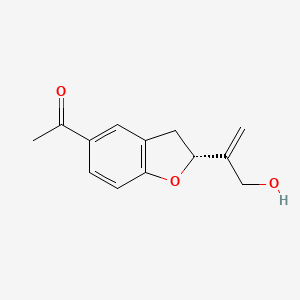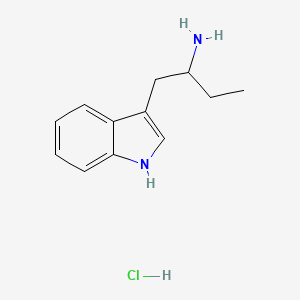![molecular formula C17H28O B1262831 2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)
2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol is a tertiary alcohol and a cyclohexenylalkanol. It has a role as a fragrance. It contains a campholenic cyclohexenyl group. It derives from a hydride of a cyclopentene.
Aplicaciones Científicas De Investigación
Catalysis and Stereochemistry
The compound has been studied in the context of catalysis, particularly in the reduction of substituted cyclohexanones to alcohols. Research by Henbest and Zurquiyah (1974) demonstrated that substituted cyclohexanones, including trimethyl variants, are reduced to alcohols when heated with propan-2-ol in the presence of metal catalysts, with ruthenium being particularly effective. This process shows dependency on the metal used and involves kinetic and equilibrium control (Henbest & Zurquiyah, 1974).
Organic Synthesis
In organic synthesis, the compound has been used in the formation of various chemical structures. For instance, Gassman and Gremban (1984) demonstrated the use of adjacent hydroxyl, trimethylsiloxyl, and acetoxyl groups for complete control over the regiospecificity of epoxide openings. They showed that cyclohex-2-en-R*-1-ol can be converted into 3-aminocyclohexan-1,2-diol (Gassman & Gremban, 1984).
Microbiological Transformations
Siewiński et al. (1979) explored the microbiological reduction of racemic 1-(2',2',3'-trimethyl-cyclopent-3'-enyl)propan-2-one and its butan-2-one variant by Rhodotorula mucilaginosa. They found that both enantiomers of the compound are reduced stereospecifically to corresponding alcohols, demonstrating the substrate selectivity in these reactions (Siewiński et al., 1979).
Photochemistry
Cookson and Rogers (1974) studied the photochemical reactions of βγ-unsaturated ketones, including compounds similar to 2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol. They observed that on UV irradiation, these compounds undergo various chemical transformations, indicating their potential application in photochemical studies (Cookson & Rogers, 1974).
Bioactive Properties and Chemical Synthesis
Litzenburger and Bernhardt (2016) discussed the bioactive properties of hydroxylated isoprenoids and norisoprenoids, including compounds structurally related to 2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol. Their research emphasized the efficient oxidation of such compounds by cytochromes P450, highlighting the relevance in chemical synthesis and bioactive applications (Litzenburger & Bernhardt, 2016).
Propiedades
Nombre del producto |
2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol |
|---|---|
Fórmula molecular |
C17H28O |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
2-[3-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]propan-2-ol |
InChI |
InChI=1S/C17H28O/c1-12-9-10-15(16(12,2)3)13-7-6-8-14(11-13)17(4,5)18/h7,9,14-15,18H,6,8,10-11H2,1-5H3 |
Clave InChI |
OKPMYXNNCIXWPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)C2=CCCC(C2)C(C)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)
![3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1262751.png)
![UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)
![2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol](/img/structure/B1262755.png)








![1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1262770.png)